molecular formula C6H2Br2Cl2 B3056709 1,2-Dibromo-4,5-dichlorobenzene CAS No. 73557-66-1

1,2-Dibromo-4,5-dichlorobenzene

Cat. No.: B3056709
CAS No.: 73557-66-1
M. Wt: 304.79 g/mol
InChI Key: XMLDCMHIIUWWPP-UHFFFAOYSA-N
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Description

1,2-Dibromo-4,5-dichlorobenzene is an organic compound with the molecular formula C6H2Br2Cl2. It is a derivative of benzene, where two bromine atoms and two chlorine atoms are substituted at the 1,2 and 4,5 positions, respectively. This compound is known for its use in various chemical syntheses and industrial applications due to its unique halogenated structure .

Mechanism of Action

Target of Action

1,2-Dibromo-4,5-dichlorobenzene is a derivative of benzene, a common aromatic compound

Mode of Action

It’s known that benzene and its derivatives can undergo electrophilic substitution reactions . In these reactions, an electrophile replaces a hydrogen atom in the benzene ring. This could potentially alter the function of biomolecules in the body, leading to various effects.

Biochemical Pathways

Benzene and its derivatives are known to be involved in various biochemical reactions, including those in the cytochrome p450 metabolic pathway

Result of Action

Benzene and its derivatives can have various effects on the body, ranging from neurotoxicity to carcinogenicity . The specific effects of this compound would depend on its exact mode of action and the biochemical pathways it affects.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-4,5-dichlorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of benzene derivatives under controlled conditions. The reaction typically requires a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) to facilitate the halogenation process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of bromine and chlorine gases in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure the selective substitution of the halogen atoms at the desired positions on the benzene ring .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-4,5-dichlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce benzoquinones .

Scientific Research Applications

1,2-Dibromo-4,5-dichlorobenzene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dibromo-4,5-dichlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to compounds with only bromine or chlorine substitutions .

Properties

IUPAC Name

1,2-dibromo-4,5-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2Cl2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLDCMHIIUWWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399766
Record name 1,2-dibromo-4,5-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73557-66-1
Record name 1,2-dibromo-4,5-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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